molecular formula C32H42Cl3N3Pd B3068946 [1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride CAS No. 927706-57-8

[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride

Cat. No.: B3068946
CAS No.: 927706-57-8
M. Wt: 681.5 g/mol
InChI Key: BLDKGTGQENJFON-UHFFFAOYSA-L
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Description

“1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride” is an air-stable, well-defined palladium N-heterocyclic carbene complex .


Molecular Structure Analysis

The molecular formula of this compound is C32H40Cl3N3Pd, and its molecular weight is 679.46 . The structure is based on a palladium atom coordinated by an N-heterocyclic carbene ligand and a 3-chloropyridyl group .


Chemical Reactions Analysis

This compound can efficiently catalyze α-arylation of ketones . It is also used in various C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and away from air .

Scientific Research Applications

Cross-Coupling Reactions

A key application of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride is in cross-coupling reactions. It is used in combination with palladium acetate and the imidazolium salt IPr.HCl for the efficient cross-coupling of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane or vinyltrimethoxysilane. This combination has been found to perform comparably to systems using PCy(3) and P(o-tol)(3) (Lee & Nolan, 2000).

Catalytic Amination

The compound is also used as a catalyst in amination reactions. When paired with palladium, it acts as a catalyst precursor in the amination of aryl chlorides, proving efficient for aryl chlorides as well as aryl bromides and iodides (Jinkun Huang, Grasa, & Nolan, 1999).

Synthesis and Catalytic Properties

The synthesis and catalytic properties of this compound have been explored in depth. The palladium N-heterocyclic carbene complex trans-[PdCl2{1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene}(NC5H5)] is known for its high catalytic activity in the cross-coupling reaction of phenylhalides with phenylthiol to afford diphenyl sulfide and is efficient for the coupling of chlorobenzene (Yanhui Shi et al., 2011).

Amination Reactions with Nitrogen-Containing Reagents

This palladium/imidazolium salt system has been used effectively in amination reactions involving aryl chlorides, aryl bromides, and aryl iodides with various nitrogen-containing substrates. It shows high activity with respect to electron-neutral and electron-rich aryl chlorides (G. Grasa et al., 2001).

Water-Soluble Silver and Palladium Imidazol-2-ylidene Complexes

The compound is also relevant in the synthesis of water-soluble metal−carbene complexes. Zwitterionic imidazolium salts have been used as precursors to these complexes, which have been characterized spectroscopically and by electrospray mass spectrometry (Lucas R. Moore et al., 2006).

Oxidative Coupling of Aryl- and Alkenylboronic Acids

This NHC–palladium(II) complex is known for catalyzing the oxidative coupling of a broad spectrum of aryl- and alkenylboronic acids, even at low loadings. It permits an efficient reaction under base-free conditions (C. Pietraszuk et al., 2018).

Suzuki–Miyaura Cross-Coupling Reactions

The compound is effective in Suzuki−Miyaura cross-coupling reactions involving aryl chlorides or aryl triflates with arylboronic acids. It presents high activity with respect to electron-neutral and electron-rich aryl chlorides (G. Grasa et al., 2002).

General Catalytic Applications

Dichloro1,3-bis(2,6-di-4-heptylphenyl)imidazol-2-ylidenepalladium(II) (Pd-PEPPSI-IHept(Cl)), a variant of this compound, has shown excellent catalytic activity in cross-coupling reactions of secondary alkylzinc reactants with a variety of oxidative addition partners (B. Atwater et al., 2016).

Safety and Hazards

This compound may cause skin and eye irritation . It is recommended to avoid inhalation and contact with skin or eyes, and to use personal protective equipment such as gloves and eye protection .

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride, also known as (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride, is the catalysis of C-C and C-N coupling reactions . This compound is a well-defined palladium N-heterocyclic carbene complex .

Mode of Action

This compound interacts with its targets by acting as a catalyst . It facilitates the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in various organic reactions . It has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans .

Biochemical Pathways

The compound affects the cross-coupling reactions pathway, which is a common method for the formation of carbon-carbon bonds . It is involved in various types of cross-coupling reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Pharmacokinetics

It is known to be soluble in thf, hexane, toluene, ether, and most organic solvents , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the efficient formation of C-C and C-N bonds, which are fundamental in the synthesis of various organic compounds . For example, it can catalyze the formation of 3-iodo-2-acyl benzofurans from 2-(iodoethynyl)aryl esters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the reaction conditions and the presence of other substances in the reaction mixture. For instance, the presence of palladium acetate can enhance its catalytic activity .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;3-chloropyridine;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,17H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKGTGQENJFON-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42Cl3N3Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927706-57-8, 905459-27-0
Record name Dichloro-[1,3-bis(diisopropylphenyl)-2- imidazolidinyliden]-(3-chloropyridyl)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichloro-[1,3-bis(diisopropylphenyl)imidazolyliden)]-(3-chloropyridyl)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 2
Reactant of Route 2
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 3
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 4
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 5
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 6
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride

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